molecular formula C23H21N7OS3 B15140793 Cox-2-IN-26

Cox-2-IN-26

Cat. No.: B15140793
M. Wt: 507.7 g/mol
InChI Key: LARVQAAGTBVQRP-BOJCHKAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-26 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cox-2-IN-26 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2-IN-26 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets of this compound include the active site of COX-2, where it binds and blocks the enzyme’s catalytic activity. This inhibition disrupts the signaling pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Cox-2-IN-26 is compared with other COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting COX-2, this compound is unique in its structural features and potency. Similar compounds include:

This compound stands out due to its unique structural modifications, which enhance its selectivity and potency as a COX-2 inhibitor .

Properties

Molecular Formula

C23H21N7OS3

Molecular Weight

507.7 g/mol

IUPAC Name

(2E)-2-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N7OS3/c1-15(27-28-23-29(20(31)14-34-23)16-8-4-3-5-9-16)12-24-21-26-19(13-33-21)30-18-11-7-6-10-17(18)25-22(30)32-2/h3-11,13H,12,14H2,1-2H3,(H,24,26)/b27-15+,28-23+

InChI Key

LARVQAAGTBVQRP-BOJCHKAJSA-N

Isomeric SMILES

C/C(=N\N=C\1/N(C(=O)CS1)C2=CC=CC=C2)/CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC

Canonical SMILES

CC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC

Origin of Product

United States

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